molecular formula C12H11FO2 B7894924 3-Fluoro-4-methylphenyl-(3-furyl)methanol

3-Fluoro-4-methylphenyl-(3-furyl)methanol

Cat. No.: B7894924
M. Wt: 206.21 g/mol
InChI Key: BWNGQSWMNMYGJX-UHFFFAOYSA-N
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Description

3-Fluoro-4-methylphenyl-(3-furyl)methanol is an organic compound with the molecular formula C12H11FO2. It is used in scientific research and as a synthetic intermediate . This compound features a fluorine atom, a methyl group, and a furan ring, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-4-methylphenyl-(3-furyl)methanol typically involves the reaction of 3-fluoro-4-methylbenzaldehyde with 3-furylmethanol under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, and under controlled temperature and pressure to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Advanced techniques such as continuous flow reactors and automated systems are often employed to enhance production rates and maintain consistent quality .

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-methylphenyl-(3-furyl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Fluoro-4-methylphenyl-(3-furyl)methanol is utilized in several scientific research fields:

    Chemistry: As a synthetic intermediate in the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Fluoro-4-methylphenyl-(3-furyl)methanol involves its interaction with specific molecular targets. The fluorine atom and furan ring play crucial roles in its binding affinity and reactivity. The compound can modulate various biochemical pathways, depending on its structural features and functional groups .

Comparison with Similar Compounds

Similar Compounds

  • 3-Fluoro-4-methylbenzyl alcohol
  • 3-Fluoro-4-methylphenylmethanol
  • 3-Furylmethanol

Uniqueness

3-Fluoro-4-methylphenyl-(3-furyl)methanol stands out due to its unique combination of a fluorine atom, a methyl group, and a furan ring. This structural arrangement imparts distinct chemical and physical properties, making it valuable in various applications .

Properties

IUPAC Name

(3-fluoro-4-methylphenyl)-(furan-3-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11FO2/c1-8-2-3-9(6-11(8)13)12(14)10-4-5-15-7-10/h2-7,12,14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWNGQSWMNMYGJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(C2=COC=C2)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11FO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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